molecular formula C8H5F5O B7872143 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol CAS No. 910866-32-9

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol

Cat. No. B7872143
Key on ui cas rn: 910866-32-9
M. Wt: 212.12 g/mol
InChI Key: QBWJVZAJXYEFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893093B2

Procedure details

2,4-Difluorobenzaldehyde (1.1 mL, 10.0 mmol) and (trifluoromethyl)trimethylsilane (1.77 mL, 12.0 mmol) were dissolved in THF (25 mL) and then cooled to 0° C. To this, 1M TBAF in THF (76 μL, 76 μmol) was added and the reaction mixture was allowed to warm to room temperature. After 3.25 h, 2.5M HCl (25 mL) was added. The reaction was stirred for 1 h and then extracted with ether. The organic layer was washed with brine and dried with Na2SO4. The solvent was removed under the reduced pressure to give 2,2,2-trifluoro-1-(2,4-difluoro-phenyl)ethanol (2.5 g) as a racemic mixture.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
76 μL
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[F:11][C:12]([Si](C)(C)C)([F:14])[F:13].CCCC[N+](CCCC)(CCCC)CCCC.[F-].Cl>C1COCC1>[F:11][C:12]([F:14])([F:13])[CH:4]([C:3]1[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:2]=1[F:1])[OH:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
1.77 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
76 μL
Type
catalyst
Smiles
C1CCOC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under the reduced pressure

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
FC(C(O)C1=C(C=C(C=C1)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 117.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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